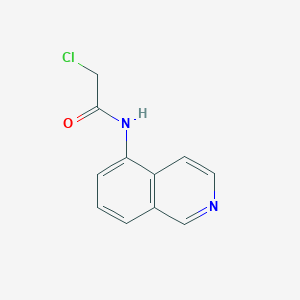

2-Chloro-N-(isoquinolin-5-yl)acetamide

Description

2-Chloro-N-(isoquinolin-5-yl)acetamide is a chloroacetamide derivative featuring an isoquinolin-5-yl substituent. Its molecular formula is C₁₁H₉ClN₂O (molecular weight: 220.66 g/mol). The isoquinoline moiety may confer unique binding properties, making it a candidate for drug discovery or materials science.

Properties

CAS No. |

16880-60-7 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-N-isoquinolin-5-ylacetamide |

InChI |

InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7H,6H2,(H,14,15) |

InChI Key |

UZTWFIXSSGOWBG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chloroacetamides with Aromatic Amine Substituents

Key Observations :

- The 4-fluorophenyl derivative () is simpler in structure and primarily used as a synthetic intermediate. The fluorine atom may enhance electronegativity, influencing reactivity in substitution reactions.

- Its higher rotatable bond count (3) suggests conformational flexibility.

- The target compound’s isoquinolin-5-yl group provides a larger aromatic system, likely enhancing binding affinity in biological targets compared to smaller substituents like fluorophenyl or thiazole .

Isoquinoline-Containing Derivatives

Key Observations :

- The isoquinolin-4-yl analog () differs in substitution position, which could alter steric and electronic interactions in molecular recognition. The ethylphenyl group may increase lipophilicity, affecting bioavailability.

- Its trichloroacetamide group and extended aromatic system contribute to potent antitumor effects (3–4× higher tolerated dose than amonafide) without hematotoxicity. This highlights the importance of substituent choice in balancing efficacy and safety .

Substituent-Driven Functional Differences

- Chloro vs. Cyano Groups: Chloro substituents (as in the target compound) act as leaving groups, facilitating nucleophilic substitutions.

- Heterocyclic vs. Aromatic Amines: Thiazole () and isoquinoline () moieties introduce nitrogen and sulfur atoms, which can participate in hydrogen bonding and metal coordination, unlike simpler aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.